2-Bromopyrimidine-5-carbaldehyde
Overview
Description
2-Bromopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H3BrN2O . It has a molecular weight of 186.99 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd position with a bromine atom and at the 5th position with a carbaldehyde group . The InChI code for this compound isInChI=1S/C5H3BrN2O/c6-5-7-1-4 (3-9)2-8-5/h1-3H
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 186.99 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 42.8 Ų .Scientific Research Applications
Palladium-Catalyzed Cyclization
2-Bromopyrimidine-5-carbaldehyde undergoes palladium-catalyzed cyclization with carbon monoxide and carboxylic acids. This reaction facilitates the synthesis of 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing its utility in constructing fused pyridine derivatives with potential applications in developing pharmaceuticals and agrochemicals (Cho & Kim, 2008).
VEGFR-2 Inhibition
The derivative 4-aminopyrimidine-5-carbaldehyde oxime, closely related to this compound, demonstrates potent VEGFR-2 inhibitory activity. This highlights the compound's relevance in the design and synthesis of new kinase inhibitors, offering insights into therapeutic strategies against cancers that are driven by vascular endothelial growth factor (VEGF) signaling pathways (Huang et al., 2011).
Heterocyclic Compound Synthesis
The compound participates in a one-pot, four-component reaction involving unsymmetrical 1-methylbarbituric acid, BrCN, and various aldehydes. This method produces diastereomeric mixtures of new classes of heterocyclic compounds, demonstrating the compound's utility in synthesizing complex heterocycles potentially useful in pharmaceuticals and materials science (Jalilzadeh & Pesyan, 2011).
Synthesis of Soai Type Derivatives
Formylation Reactions
The compound is involved in direct metallation and formylation reactions, leading to the formation of novel pyrimidine derivatives. This illustrates its utility in creating building blocks for further chemical transformations, pivotal in drug discovery and synthetic chemistry (Mukherjee & Ghorai, 2010).
Safety and Hazards
2-Bromopyrimidine-5-carbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .
Properties
IUPAC Name |
2-bromopyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXSPPBOICULFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456863-37-8 | |
Record name | 2-bromopyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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